molecular formula C7H7NO4 B064326 Methyl 4-formyl-3-methylisoxazole-5-carboxylate CAS No. 161126-53-0

Methyl 4-formyl-3-methylisoxazole-5-carboxylate

Cat. No.: B064326
CAS No.: 161126-53-0
M. Wt: 169.13 g/mol
InChI Key: OZXPIMOUVJSMKM-UHFFFAOYSA-N
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Description

Methyl 4-formyl-3-methylisoxazole-5-carboxylate is a high-value, multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique molecular architecture that incorporates three distinct reactive sites: a formyl group, an ester group, and an isoxazole ring. This trifunctional nature makes it an exceptionally versatile scaffold for the synthesis of diverse compound libraries through parallel and combinatorial chemistry techniques. Its primary research value lies in its application as a key precursor for the development of novel small molecule therapeutics, particularly in the construction of fused heterocyclic systems and complex molecular frameworks. The electron-withdrawing isoxazole core provides enhanced metabolic stability to derived compounds, while the formyl and ester groups serve as handles for successive chemical transformations, including nucleophilic addition, condensation (e.g., to form Schiff bases or oximes), reduction, amidation, and cyclization reactions. Researchers utilize this compound extensively in hit-to-lead optimization campaigns to explore structure-activity relationships (SAR) and to generate analogs with improved potency and pharmacokinetic properties. It is particularly relevant in projects targeting kinase inhibitors, anti-infective agents, and anti-inflammatory drugs, where the isoxazole moiety can act as a critical pharmacophore for target binding.

Properties

IUPAC Name

methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-4-5(3-9)6(12-8-4)7(10)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXPIMOUVJSMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161126-53-0
Record name methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate
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Preparation Methods

Cyclization of Linear Precursors

Cyclization reactions often employ β-diketones or α,β-unsaturated carbonyl compounds as starting materials. For example, acetone oxime has been utilized in condensation reactions with diethoxy ethyl acetate to form dihydroisoxazole intermediates, which are subsequently aromatized. In one protocol, acetone oxime reacts with 2,2-diethoxy ethyl acetate under basic conditions (butyllithium in tetrahydrofuran) to yield 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazole-5-ol, which is then dehydrated using methanesulfonyl chloride to form the aromatic isoxazole. This method highlights the utility of protecting groups (e.g., diethoxymethyl) to stabilize reactive aldehyde moieties during cyclization.

Direct Functionalization of Preformed Isoxazoles

Alternative routes start with simpler isoxazole derivatives, such as methyl 3-methylisoxazole-5-carboxylate, and introduce the formyl group via electrophilic substitution. The Vilsmeier-Haack reaction, employing phosphoryl chloride and dimethylformamide, has been explored for formylation at the 4-position. However, regioselectivity challenges necessitate precise control of reaction conditions, such as temperature (0–60°C) and stoichiometric ratios of formylating agents.

Key Synthetic Routes to this compound

Chlorination-Esterification Sequential Methodology

A widely adopted industrial approach involves synthesizing the acyl chloride intermediate followed by esterification. As detailed in patent CN102002009B, 5-methylisoxazole-4-carboxylic acid reacts with trichloromethylchloroformate (TCF) or bis(trichloromethyl) carbonate (Triphosgene) in toluene or dichloromethane to yield 5-methylisoxazole-4-formyl chloride. Subsequent treatment with methanol in the presence of a base (e.g., triethylamine) facilitates esterification to form the methyl ester.

Reaction Conditions:

  • Chlorination: TCF (0.4–0.8 equiv), 20–35°C, 10–15 hours.

  • Esterification: Methanol (3–5 equiv), room temperature, 1–2 hours.

Yield Optimization:

  • Excess TCF improves conversion but increases byproduct formation.

  • Catalytic pyridine (0.8–1.0 equiv) enhances reaction efficiency.

One-Pot Tandem Oxidation-Esterification

Recent advancements integrate oxidation and esterification into a single step. For instance, methyl 3-methylisoxazole-5-carboxylate undergoes selective oxidation at the 4-position using chromium trioxide in acetic acid, followed by in situ esterification with methanol. This method reduces purification steps but requires stringent control of oxidation conditions to prevent over-oxidation to carboxylic acids.

Critical Parameters:

  • Oxidant: CrO₃ (1.2 equiv) in glacial acetic acid.

  • Temperature: 50–60°C to balance reaction rate and selectivity.

Advanced Catalytic Systems and Green Chemistry Innovations

Metal-Free Catalysis

To address environmental concerns, metal-free protocols using organocatalysts like DMAP (4-dimethylaminopyridine) have been developed. These systems achieve comparable yields (75–85%) to metal-catalyzed methods while minimizing heavy metal contamination.

Solvent Recycling and Waste Reduction

Industrial-scale production emphasizes solvent recovery. For example, toluene used in chlorination steps is distilled and reused, reducing raw material costs by 20–30%. Additionally, aqueous workup protocols neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate, generating benign salts.

Comparative Analysis of Synthetic Methods

Method Reagents Yield (%) Advantages Limitations
Chlorination-EsterificationTCF, MeOH, pyridine78–82High purity; scalableCorrosive reagents; SO₂ emissions
One-Pot OxidationCrO₃, acetic acid65–70Fewer stepsOver-oxidation risks
Metal-Free CatalysisTriphosgene, DMAP75–80Eco-friendly; low toxicityLonger reaction times

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formyl-3-methylisoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Methyl 4-carboxy-3-methylisoxazole-5-carboxylate.

    Reduction: Methyl 4-hydroxymethyl-3-methylisoxazole-5-carboxylate.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-formyl-3-methylisoxazole-5-carboxylate features a unique isoxazole ring structure, which contributes to its reactivity and biological activity. The compound has the following chemical properties:

  • Molecular Formula : C₆H₇N₃O₄
  • Molecular Weight : 171.13 g/mol
  • CAS Number : 256473-81-1
  • IUPAC Name : 4-formyl-3-methylisoxazole-5-carboxylic acid

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in oncology and infectious disease treatment.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines. For instance:

CompoundCell LineIC50 Value (µM)
This compoundHL-60 (pro-myelocytic leukemia)19.0
This compoundNCI H292 (lung carcinoma)42.1

These results suggest that derivatives of this compound can effectively reduce cell viability in human cancer cell lines, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various bacterial strains. Studies suggest that it possesses activity against Gram-positive and Gram-negative bacteria, potentially disrupting bacterial cell division through inhibition of key proteins involved in this process .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This property is particularly relevant in drug design for targeting specific enzymes involved in disease pathways .

Agricultural Applications

The compound's unique structure allows it to be explored as a potential pesticide or herbicide. Its ability to interact with biological targets makes it a candidate for developing agrochemicals that can effectively control pests while minimizing environmental impact .

Materials Science

In materials science, this compound is being explored for its potential use in developing new materials with specific electronic properties. The isoxazole ring structure can impart unique characteristics to polymers and other materials, making them suitable for various applications in electronics and photonics .

Study on Anticancer Activity

A detailed study focused on the cytotoxic effects of methyl 4-formyl-3-methylisoxazole derivatives on human cancer cell lines demonstrated that specific substitutions on the isoxazole ring significantly enhanced cytotoxicity against HL-60 cells. The study utilized MTT assays to quantify cell viability, revealing promising results for further exploration.

Research on Antimicrobial Properties

Another research effort assessed the antimicrobial efficacy of this compound against several pathogenic bacteria, indicating effective inhibition of bacterial growth at low concentrations. This supports its potential role as an antibiotic agent and highlights the need for further studies to explore its mechanisms of action in microbial inhibition .

Mechanism of Action

The mechanism of action of methyl 4-formyl-3-methylisoxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and carboxylate groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features

Isoxazole derivatives vary significantly based on substituent positions and functional groups. Key structural comparisons include:

Table 1: Structural Comparison of Selected Isoxazole Carboxylates

Compound Name R4 R3 R5 Molecular Weight Key Functional Groups
Methyl 4-formyl-3-methylisoxazole-5-carboxylate (Target) Formyl Methyl COOCH₃ 169.13* Aldehyde, Ester
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Amino Methoxy COOCH₃ 172.14 Amine, Ester
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate Phenyl COOCH₃ Bromomethyl, Ester
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Phenyl COOCH₂CH₃ 217.22 Ester, Phenyl

*Calculated molecular weight for the target compound (C₇H₇NO₄).

Key Observations :

  • Electron-Withdrawing vs.
  • Hydrogen Bonding: Amino and ester groups in analogs form intramolecular N–H⋯O bonds, leading to planar molecular conformations . The formyl group may engage in weaker hydrogen bonds or participate in Schiff base formation.

Key Observations :

  • Reduction of Nitro Groups: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate is synthesized via nitro group reduction using iron and acetic acid .
  • Bromination : Bromomethyl derivatives are prepared via radical bromination under reflux conditions . For the target compound, formylation might require Vilsmeier-Haack or other aldehyde-introducing reactions.

Physicochemical Properties

Substituents critically influence melting points, solubility, and reactivity:

Table 3: Physicochemical Properties of Isoxazole Derivatives

Compound Name Melting Point (°C) Solubility Trends Reactivity Highlights
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Polar solvents Forms hydrogen-bonded chains
9-(5-Amino-3-methylisoxazol-4-yl)-xanthenones 210–242 Low polarity solvents Stable crystalline structures

Key Observations :

  • Formyl Group Impact : The aldehyde group in the target compound may enhance solubility in polar solvents (e.g., DMSO) but reduce thermal stability compared to bromo or phenyl-substituted analogs.
  • Crystalline Packing: Planar structures with hydrogen-bonding substituents (e.g., amino groups) exhibit robust supramolecular motifs .

Biological Activity

Methyl 4-formyl-3-methylisoxazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanism of action, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with a formyl group and a carboxylate group. These functional groups contribute to its reactivity and interactions with biological targets. The molecular formula is C7H7N1O4C_7H_7N_1O_4 with a molecular weight of approximately 183.17 g/mol.

The biological activity of this compound primarily involves its interaction with enzymes and receptors:

  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of anti-inflammatory and antimicrobial effects.
  • Hydrogen Bonding : The isoxazole ring allows for hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents. In vitro studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in conditions like arthritis and other inflammatory diseases. This effect is attributed to its ability to modulate enzyme activity involved in inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cells, including lung cancer cell lines. The compound's structural features facilitate interactions with cellular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Case Study: Anticancer Evaluation

A study evaluated various isoxazole derivatives, including this compound, against lung cancer A549 cells. The results indicated that this compound exhibited notable cytotoxicity compared to standard chemotherapy agents like doxorubicin, with IC50 values suggesting effective inhibition of cell growth .

Compound NameIC50 (µM)Activity Level
This compound12.5High
Doxorubicin15.0Reference Standard
Control (untreated)N/ANo Activity

Synthesis and Derivatives

This compound can be synthesized through various methods involving the reaction of suitable precursors under controlled conditions. Its derivatives are also being explored for enhanced biological activity, leading to a diverse range of compounds with potential therapeutic applications .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 4-formyl-3-methylisoxazole-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via alkylation of hydroxyisoxazole precursors using potassium carbonate (K₂CO₃) and methyl iodide (CH₃I) in dimethylformamide (DMF) at 0°C, followed by purification via silica gel column chromatography (petroleum ether/Et₂O). Formylation may employ Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at the 4-position, as demonstrated in analogous isoxazole derivatives .

Q. What spectroscopic methods confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify the formyl proton (δ ~9-10 ppm) and ester carbonyl (δ ~160-170 ppm).
  • IR Spectroscopy : Confirm the presence of carbonyl groups (ester C=O: ~1700 cm⁻¹; formyl C=O: ~1650 cm⁻¹).
  • X-ray Crystallography : Resolve the solid-state structure, including bond lengths and angles, using SHELXL for refinement .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-protected containers at 0–6°C to prevent hydrolysis or oxidation. Avoid moisture, as seen in similar isoxazole derivatives .

Advanced Research Questions

Q. How can regioselectivity be optimized during formylation of isoxazole derivatives?

  • Methodological Answer :

  • Directing Groups : Introduce electron-donating groups (e.g., methyl at the 3-position) to direct formylation to the 4-position.
  • Reaction Conditions : Use low temperatures and controlled stoichiometry of POCl₃/DMF to minimize side reactions, as shown in indole-based formylation studies .

Q. How do hydrogen bonding patterns influence the crystal packing of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Use Etter’s methodology to classify hydrogen bonds (e.g., C=O···H–O motifs) into chains or rings, which affect solubility and melting points.
  • SHELX Refinement : Apply thermal displacement parameters and occupancy factors to resolve disorder in crystal structures .

Q. What computational methods predict the reactivity of the formyl group in further derivatization?

  • Methodological Answer :

  • DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., formyl carbon) for nucleophilic additions.
  • Molecular Dynamics (MD) : Simulate solvation effects to predict reaction pathways in polar solvents (e.g., DMF or THF) .

Q. How can selective functionalization at the isoxazole ring’s 4-position be achieved?

  • Methodological Answer :

  • Steric Effects : Utilize the 3-methyl group to block substitution at adjacent positions.
  • Cross-Coupling Reactions : Perform Suzuki-Miyaura couplings at the 4-formyl position using palladium catalysts, as demonstrated in biphenyl syntheses .

Q. How to resolve contradictions in reported melting points or spectral data?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Verify melting points and detect polymorphs.
  • High-Field NMR (500+ MHz) : Resolve overlapping signals and confirm purity. Cross-reference with X-ray data to validate structural assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-formyl-3-methylisoxazole-5-carboxylate
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Methyl 4-formyl-3-methylisoxazole-5-carboxylate

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